Thymus Factor

Immunology Peptide Purification Bioprocessing

Research on T-cell immunology requires precise, low-concentration dosing-undefined thymic extracts introduce batch variability. Synthetic THF-γ2 (Thymic Humoral Factor-gamma2) is a chemically validated octapeptide (sequence: Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu; MW ~918 Da). • Higher specific activity: 20,000x > crude extracts; active at 5 ng/mL in vitro • Validated in vivo: Restores T-cell function in NTx mice at 4 ng/kg • Key assays: Enhances IL-2 production (100-150% at 100-300 ng/mL) and CD4/CD8 expression

Molecular Formula C33H57N13O15
Molecular Weight 875.9 g/mol
Cat. No. B12406066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymus Factor
Molecular FormulaC33H57N13O15
Molecular Weight875.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyWCVZSNKVWPKKQQ-BPSSIEEOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymus Factor (THF-γ2) Procurement Overview


Thymus Factor, in its most rigorously defined and studied form, refers to the synthetic octapeptide Thymic Humoral Factor-gamma2 (THF-γ2). Its primary structure is precisely established as Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu [1]. This specific sequence, confirmed by de novo chemical synthesis and advanced analytical characterization [2], represents a low molecular weight (~918 Da) immunomodulatory factor originally derived from calf thymus tissue [3]. As a research peptide, it is intended strictly for laboratory use in immunology studies focused on T-cell function, interleukin-2 (IL-2) production, and cellular immune competence [4].

Workflow
T-cell function and interleukin-2 research
Tool type
Sequence-defined synthetic immunomodulatory peptide
Differentiation
Reported higher specific-activity context versus undefined thymus extracts

Thymus Factor Generic Substitution: Key Differences


Generic substitution within the broader class of 'thymic factors' is scientifically unsound due to profound structural and functional heterogeneity. Compounds like thymosin fraction 5 are complex, multi-component protein mixtures with molecular weights ranging from 1,000 to 15,000 Da [1], while thymopentin is a distinct synthetic pentapeptide [2]. In contrast, THF-γ2 is a single, chemically defined octapeptide with a unique sequence showing no homology to other known thymic hormones [3]. The biological implications of these differences are stark: the concentration of THF-γ2 required for augmenting lymphocyte proliferation is 5 ng/mL in vitro, and a complete restoration of immune function in a deficient model was achieved at an optimal in vivo dose of just 4 ng/kg [4]. These exacting parameters mean that substituting an undefined extract or a peptide with a different sequence would not replicate the specific, dose-dependent immunological effects documented for this particular synthetic molecule.

THF-γ2 (this product) Single chemically defined octapeptide, sequence confirmed
Thymosin fraction 5 Complex multi‑component mixture (1 000–15 000 Da), undefined composition
Lot‑to‑lot variability and low active‑principle concentration may not transfer the reported assay reproducibility of the defined peptide.
THF-γ2 (this product) Unique sequence (Leu‑Glu‑Asp‑Gly‑Pro‑Lys‑Phe‑Leu), no homology to other thymic hormones
Thymopentin Distinct synthetic pentapeptide (Arg‑Lys‑Asp‑Val‑Tyr), different biological profile
Sequence‑specific IL‑2 augmentation and immune reconstitution dynamics reported for THF‑γ2 may not be replicated by thymopentin.

THF-γ2 Procurement Evidence: Differentiating from Extracts


Enhanced Specific Activity vs. Crude Extract

A foundational basis for selecting synthetic THF-γ2 over crude thymus extracts lies in its precisely defined and vastly enhanced specific activity. During its isolation, the purified THF peptide component was found to be approximately 20,000-fold more active in functional bioassays than the crude dialyzate of thymus extract from which it originated [1]. This dramatic increase in potency underscores the variability and low concentration of the active principle in undefined biological preparations, directly impacting experimental reproducibility and the cost per effective research dose.

Specific activity vs. extract
Head-to-head
20 000‑fold more active than crude dialyzate
Reported purification‑context advantage; eliminates extract variability.
Basis: gel filtration, DEAE‑Sephadex, GvH/MLR bioassays.
Immunology Peptide Purification Bioprocessing

Synthetic Purity and Identity Verification

To ensure research integrity, the identity and purity of synthetic THF-γ2 must be stringently verified, a standard not applicable to biological extracts. A comprehensive analytical characterization study of synthesized THF-γ2 confirmed its high fidelity to the theoretical structure. Purity was determined to be 95.9% by HPLC and 95.1% by capillary zone electrophoresis [1]. Crucially, mass spectrometry yielded a relative molecular mass of 917.7 Da, consistent with the theoretical value of 918 Da, and Edman degradation sequencing confirmed the amino acid sequence as NH2-Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu [1]. These orthogonal analytical methods provide a definitive certificate of analysis that is unattainable with a complex, poorly defined mixture.

Purity & identity
Reported
95.9% HPLC, 95.1% CZE; MS 917.7 Da; sequence confirmed
Orthogonal analytical characterization supports structural confidence.
HPLC, CZE, MS, Edman degradation; defined vs. undefined extract.
Peptide Chemistry Quality Control Analytical Chemistry

IL-2 Activity Augmentation

A key functional attribute differentiating THF-γ2 is its ability to augment interleukin-2 (IL-2) production, a critical lymphokine for T-cell proliferation. In a low-IL-2 producer mouse strain (C3B6F1), treatment of spleen cell cultures with THF-γ2 resulted in a 100-150% increase in IL-2 activity compared to untreated control cultures [1]. This augmentation occurred at an optimal concentration of 100-300 ng/mL, demonstrating a clear, dose-dependent biological effect [1]. This functional readout provides a measurable benchmark for biological activity against which the potency of other thymic factor preparations could be compared, though such head-to-head data is not available for all alternatives.

IL‑2 augmentation
Assay context
100–150% increase vs. control (at 100–300 ng/mL)
Reported dose‑dependent functional readout for batch‑consistency assessment.
C3B6F1 spleen cells, Con A stimulation.
Immunomodulation Cytokine In Vitro Assay

HBV-DNA Suppression in Combination Therapy

In a clinical context, the therapeutic utility of THF-γ2 is differentiated not just by its immunomodulatory activity, but by its demonstrated ability to synergize with standard-of-care agents to achieve superior virological outcomes. In a trial of chronic hepatitis B patients who had failed prior interferon (IFN) monotherapy, the addition of THF-γ2 to an IFN regimen resulted in a mean reduction of serum HBV-DNA of 90.6% (±13.3%) [1]. This was significantly greater (p < 0.01) than the 55.5% (±34.7%) reduction achieved in the same patients with IFN monotherapy during an earlier treatment phase [1]. This indicates a specific, synergistic effect of THF-γ2 that enhances antiviral activity beyond what is achievable with the primary antiviral agent alone.

HBV‑DNA reduction
Trial context
90.6% ± 13.3% (combination) vs. 55.5% ± 34.7% (IFN alone); p
Reported combination‑trial endpoint context; small‑cohort clinical observation.
9 HBeAg+ patients, prior IFN failure; research‑model exploration only.
Antiviral Research Hepatitis B Combination Therapy

THF-γ2 Validated Research Applications


Quantitative Control in T-Cell & IL-2 Assays

Given its defined augmentation of IL-2 production by 100-150% at 100-300 ng/mL and its ability to increase CD4/CD8 expression [1], synthetic THF-γ2 serves as a robust, positive control in in vitro studies of T-cell development and lymphokine secretion. Its high specific activity, verified at 20,000-fold greater than crude extracts [2], allows for precise, low-concentration dosing (e.g., 5 ng/mL [3]) that minimizes off-target effects in sensitive cell culture systems.

Immune Reconstitution in Rodent Models

Synthetic THF-γ2 is an essential tool for studies of T-cell deficiency. In neonatally thymectomized (NTx) mice, a model of profound immune depression, a biweekly course of THF-γ2 at an optimal dose of just 4 ng/kg led to a partial to complete restoration of immune functions, including T-cell proliferative responses to mitogens and IL-2 activity [1]. This validated in vivo model system requires a peptide of exacting identity and purity, as substitution with an undefined mixture or a different synthetic analog would not replicate the established, dose-dependent reconstitution dynamics.

Chronic Viral Infection & Cancer Immunotherapy Models

For translational studies evaluating combination immunotherapies, THF-γ2 is a candidate for investigation based on its demonstrated clinical synergy with antiviral and antiretroviral agents. In chronic hepatitis B, its addition to IFN therapy significantly enhanced HBV-DNA suppression from a mean 55.5% to 90.6% [1]. In HIV research, a pilot trial showed that adding THF-γ2 to zidovudine (AZT) reduced opportunistic complications and improved survival time compared to AZT alone [2]. These data points support its use in preclinical models exploring adjunctive immunotherapy for persistent viral infections and cancer, where enhancing host T-cell competence is a key therapeutic strategy [3].

Application
Selection Property
Validation Focus
T‑cell / IL‑2 in vitro assays
Sequence‑defined peptide with reported IL‑2 augmentation profile
IL‑2 activity and CD4/CD8 expression endpoints
Immune reconstitution in rodent deficiency models
Reported low‑dose restoration of T‑cell functions
Proliferative response and IL‑2 activity in NTx mouse model
Combination immunotherapy research (chronic viral infection)
Reported combination‑trial endpoint context
HBV‑DNA suppression and opportunistic‑complication reduction in preclinical protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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